Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Lipophilicity Membrane permeability CNS drug design

Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1308222-30-1) is a bicyclic tropane-derivative building block featuring an N-Boc-protected bridgehead amine and a 3-exo methylamino substituent. With molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol, this compound serves as a conformationally constrained secondary amine scaffold utilized in parallel synthesis and medicinal chemistry programs targeting neurological and receptor-mediated pathways.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1308222-30-1
Cat. No. B1526554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS1308222-30-1
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)NC
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-6-11(15)8-9(7-10)14-4/h9-11,14H,5-8H2,1-4H3
InChIKeyWVRGSCNPWBJQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1308222-30-1): Tropane Scaffold Building Block for Medicinal Chemistry Procurement


Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1308222-30-1) is a bicyclic tropane-derivative building block featuring an N-Boc-protected bridgehead amine and a 3-exo methylamino substituent [1]. With molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol, this compound serves as a conformationally constrained secondary amine scaffold utilized in parallel synthesis and medicinal chemistry programs targeting neurological and receptor-mediated pathways [2]. It is supplied as a racemic mixture (two undefined stereocenters) by multiple global vendors at purities of ≥95% .

Pre-installed N-methyl secondary amine enables direct diversification without protection/deprotection

Racemic scaffold for economical early-stage SAR exploration before chiral resolution investment

Multi-vendor availability with batch-specific QC documentation supports long-term supply continuity

Why Generic Substitution of Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Fails: Quantitative Physicochemical Differentiation from Close Analogs


The 8-azabicyclo[3.2.1]octane (tropane) building block family contains multiple closely related analogs differing only in the 3-position amine substitution (primary amine, methylamino, ethylamino, aminomethyl), yet these subtle structural variations produce distinct physicochemical profiles that critically affect downstream synthetic utility and pharmacokinetic properties of derived compounds [1]. Computed lipophilicity (XLogP3) differs by up to 0.6 log units between the methylamino derivative (XLogP3 = 1.9) and the primary amine analog (XLogP3 = 1.3), corresponding to an approximately 4-fold difference in partition coefficient [2]. The topological polar surface area contracts from 55.6 Ų (primary amine) to 41.6 Ų (methylamino), altering membrane permeability predictions [2]. These non-linear property differences mean that substituting an in-class analog mid-program cannot be assumed potency- or PK-neutral without re-optimization of the entire chemotype [3].

Physicochemical shift

XLogP3 and TPSA differences vs primary amine analog may alter predicted CNS permeability and PK properties.

Synthetic step divergence

Primary amine analog requires additional protection/deprotection; direct substitution may disrupt library synthesis workflow.

Safety classification mismatch

H302 acute oral toxicity hazard present in target but absent in primary amine analog; handling protocols may not transfer.

Quantitative Differentiation Evidence for Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate: Head-to-Head Physicochemical and Procurement Comparisons


Lipophilicity Advantage: XLogP3 1.9 vs. Primary Amine Analog (XLogP3 1.3) Improves Predicted Membrane Permeability

The target compound (tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 1308222-30-1) exhibits a computed XLogP3 of 1.9, compared to 1.3 for the primary amine analog tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 174486-93-2) [1]. This ΔXLogP3 of +0.6 corresponds to an approximately 4-fold higher predicted octanol-water partition coefficient, placing the methylamino derivative in a more favorable lipophilicity range for blood-brain barrier penetration (typically optimal XLogP3 2–4 for CNS targets) [2]. The N-methylation also reduces TPSA from 55.6 Ų to 41.6 Ų, further supporting improved membrane transit predictions [1].

Lipophilicity & TPSA
Head-to-head
Target: XLogP3 1.9, TPSA 41.6 Ų
vs
Primary amine: XLogP3 1.3, TPSA 55.6 Ų
Supports CNS permeability screening
Computed values; verify experimentally
Lipophilicity Membrane permeability CNS drug design Tropane scaffold

Secondary Amine Synthetic Handle: N-Methylamino Group Enables Direct Diversification Without Deprotection–RealKylation Sequence Required for Primary Amine Analogs

The target compound bears a secondary N-methylamino group at the 3-position, enabling direct N-functionalization (e.g., reductive amination, sulfonylation, urea formation) without the chemoselectivity challenges inherent to primary amines, which require sequential protection/deprotection or risk double-addition side products [1]. The primary amine analog (CAS 174486-93-2) possesses two reactive N–H bonds (HBD count = 1 but NH₂ functionality), whereas the methylamino group in the target compound presents a single reactive N–H, providing predictable mono-functionalization in combinatorial library synthesis [2]. The solid-phase synthesis of tertiary N-methyl amines including tropanes has been established as a key methodology where pre-installed N-methyl secondary amines reduce synthetic step count [3].

Synthetic Efficiency
Class-level inference
~1–2 fewer synthetic steps compared to primary amine analog
May reduce protection/deprotection cycles
Class-level estimate; verify for specific library chemistry
Parallel synthesis Secondary amine Building block diversification Combinatorial chemistry

Purity Benchmark: Multi-Vendor Availability at ≥95% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

The target compound is stocked by multiple independent vendors with documented purity specifications: Bidepharm at 95% purity (batch-specific NMR, HPLC, GC reports available) , Leyan at 98% purity , AKSci at 95% with full quality assurance , and CymitQuimica/Biosynth at ≥95% . In contrast, the ethylamino analog (CAS 1305022-73-4) is listed with NLT 98% purity from MoldB but has fewer verified independent suppliers . The primary amine analog (CAS 174486-93-2) is available from AKSci at 97% purity . Multi-vendor sourcing with analytical traceability reduces supply-chain risk for long-term discovery programs.

Multi-Vendor Purity
Lot attribute
≥95–98% across 5+ suppliers (Bidepharm, Leyan, AKSci, etc.)
Supports supply continuity and competitive procurement
Verify batch-specific QC documentation
Quality control Batch traceability Procurement Analytical certification

Molecular Weight and Rotatable Bond Differentiation from Ethylamino Analog: 240.34 g/mol vs. 254.37 g/mol with Altered Conformational Flexibility

The target compound (MW 240.34 g/mol, 3 rotatable bonds) is 14.03 g/mol lighter than the ethylamino analog tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1305022-73-4, MW 254.37 g/mol, 4 rotatable bonds) . This represents a 5.5% reduction in molecular weight. In fragment-based and lead-optimization contexts, the smaller methyl substituent maintains the secondary amine character while keeping the derived compounds closer to lead-like physicochemical space (MW < 350) [1]. The ethylamino analog introduces one additional rotatable bond, potentially increasing entropic penalty upon target binding [2]. Both compounds share the C₁₃H₂₄N₂O₂ and C₁₄H₂₆N₂O₂ formulas, respectively, with the target compound offering a more compact substitution pattern .

Molecular Compactness
Head-to-head
Target: MW 240.34, 3 rot. bonds
vs
Ethylamino analog: MW 254.37, 4 rot. bonds
Supports lead-likeness compliance
Published computational properties
Molecular weight optimization Rotatable bonds Fragment-based drug design Lead-likeness

Stereochemical Versatility: Racemic Mixture Enables Achiral Synthesis Screening Before Chiral Resolution Investment

The target compound (CAS 1308222-30-1) is supplied as a racemic mixture with two undefined atom stereocenters, as confirmed by PubChem stereochemical descriptors (Defined Atom Stereocenter Count = 0, Undefined Atom Stereocenter Count = 2) [1]. This contrasts with the stereodefined exo isomer (1R,3s,5S)-tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1307254-45-0), which carries a significant price premium . The racemic form is suitable for initial SAR exploration and achiral library synthesis; chiral resolution or asymmetric synthesis investment can be deferred until activity is confirmed in the racemic series [2]. The 8-azabicyclo[3.2.1]octane scaffold is central to the tropane alkaloid family where stereochemistry critically impacts biological activity [3].

Stereochemical Definition
Lot attribute
Racemic mixture (undefined stereocenters = 2); stereodefined isomer available at premium
Economical SAR screening before chiral investment
Chiral resolution or asymmetric synthesis deferred
Stereochemistry Racemic synthesis Chiral resolution Hit-to-lead optimization

GHS Safety Profile: Acute Oral Toxicity Warning (H302) Distinguishes Target from Primary Amine Analog Lacking This Hazard

The target compound carries a GHS H302 hazard statement (Harmful if swallowed, Acute Toxicity Category 4) in addition to H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), as reported by ECHA C&L notification [1]. In contrast, the primary amine analog tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 174486-93-2) lacks the H302 classification, carrying only H315, H319, and H335 [2]. Both compounds share the same irritant hazard profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) as per UN GHS classification [3]. This differential acute toxicity classification may influence laboratory handling protocols, waste disposal requirements, and institutional chemical safety review processes when selecting between the two building blocks.

GHS Hazard Profile
Head-to-head
Target: H302+H315+H319+H335
vs
Primary amine: H315+H319+H335 (no H302)
H302 may require additional handling controls
ECHA C&L notification data
Safety GHS classification Laboratory handling Risk assessment

Recommended Research and Industrial Application Scenarios for Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Based on Quantitative Differentiation Evidence


CNS-Targeted Parallel Library Synthesis Requiring Pre-Installed N-Methyl Secondary Amine

The compound's XLogP3 of 1.9 and TPSA of 41.6 Ų place it within favorable CNS drug-like space, while the pre-installed N-methylamino group enables direct diversification via reductive amination, sulfonylation, or urea formation without protection/deprotection of a primary amine [1]. This reduces synthetic step count by an estimated 1–2 steps per library member compared to using the primary amine analog, directly accelerating hit expansion campaigns for neurological targets .

Early-Stage SAR Exploration of Tropane-Based Receptor Modulators Using Racemic Scaffold

The racemic mixture (two undefined stereocenters) provides an economical entry point for structure-activity relationship studies on 8-azabicyclo[3.2.1]octane-based chemotypes targeting monoamine transporters, opioid receptors, or NK1 receptors [1]. Procurement of the racemate (CAS 1308222-30-1) from multiple vendors at 95–98% purity allows broad SAR exploration before committing to costly asymmetric synthesis of the stereodefined exo isomer (CAS 1307254-45-0) .

Fragment-Based Drug Design Requiring Compact Secondary Amine Building Blocks with Balanced Lipophilicity

At MW 240.34 g/mol with 3 rotatable bonds, the methylamino derivative offers a 5.5% molecular weight advantage over the ethylamino analog (254.37 g/mol, 4 rotatable bonds) [1]. This compactness, combined with intermediate lipophilicity (XLogP3 = 1.9), makes it suitable as a fragment-like building block for programs where downstream molecular weight and rotatable bond count are critical optimization parameters per Lipinski and Veber guidelines .

Medicinal Chemistry Programs Requiring Documented Batch Traceability and Multi-Vendor Supply Security

With at least five verified independent global suppliers providing batch-specific QC documentation (NMR, HPLC, GC), this compound offers supply-chain redundancy that single-source or niche building blocks cannot match [1]. Procurement teams can maintain competitive pricing and supply continuity, critical for multi-year discovery programs where building block re-supply with identical analytical specifications is essential for SAR reproducibility .

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Pre-installed secondary amine for direct N-functionalization
N-derivatization efficiency and step count reduction
Early-stage SAR on tropane receptor modulators
Racemate enables broad SAR without chiral resolution cost
Stereochemical influence on target binding
Fragment-based drug design
Compact MW, intermediate lipophilicity
Lead-likeness metrics (MW, rotatable bonds)
Multi-vendor procurement for long-term programs
Supply redundancy with batch QC documentation
Lot-to-lot reproducibility and supply continuity
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